molecular formula C21H17FN4O3 B10986046 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

Katalognummer: B10986046
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: XTHUDFCUOHFRDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition and targeted protein degradation. The compound's structure integrates a quinazolin-4-one core, a scaffold well-documented in scientific literature for its ability to function as a tyrosine kinase inhibitor (TKI) by competitively occupying the ATP-binding pocket of various kinases . This mechanism is crucial in oncological research, as the aberrant activation of tyrosine kinases is a known driver in numerous cancer types . The strategic incorporation of a 7-methoxyquinoline group further enhances its research utility, as this heteroaryl system can serve as a high-affinity binding agent, potentially enabling the compound to target a distinct set of kinases or other protein families. Researchers are exploring this and similar compounds for their potential application in the development of Proteolysis Targeting Chimeras (PROTACs). In such a bifunctional molecule, one moiety (e.g., the quinazolinone) is designed to bind an oncogenic protein of interest, while a second moiety recruits an E3 ubiquitin ligase, such as cereblon, to trigger the targeted degradation of the protein via the ubiquitin-proteasome system . This makes this compound a valuable chemical probe for investigating novel therapeutic pathways in diseases characterized by protein overexpression, including certain neoplastic disorders .

Eigenschaften

Molekularformel

C21H17FN4O3

Molekulargewicht

392.4 g/mol

IUPAC-Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27)

InChI-Schlüssel

XTHUDFCUOHFRDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization with Urea or Formamide

Heating 2-amino-5-fluorobenzoic acid with urea in dimethylformamide (DMF) at 100°C for 5 hours yields 6-fluoroquinazolin-4(3H)-one (75–85% yield). Methylation at the 2-position is achieved using methyl iodide in the presence of potassium carbonate, producing 2-methyl-6-fluoroquinazolin-4(3H)-one (68% yield).

Table 1: Reaction Conditions for Quinazolinone Core Synthesis

Starting MaterialReagentSolventTemperatureTimeYieldSource
2-Amino-5-fluorobenzoic acidUreaDMF100°C5 h85%
6-Fluoroquinazolin-4(3H)-oneMethyl iodide, K2CO3AcetoneReflux6 h68%

Introduction of the Acetamide Side Chain

The acetamide bridge is installed via nucleophilic acyl substitution. 2-Chloro-N-(7-methoxyquinolin-3-yl)acetamide is synthesized by reacting 7-methoxyquinolin-3-amine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) (72–80% yield).

Coupling to the Quinazolinone Core

The quinazolinone nitrogen at position 3 is alkylated using 2-chloro-N-(7-methoxyquinolin-3-yl)acetamide in DMF with potassium carbonate as a base. Optimal conditions involve refluxing for 12–24 hours, achieving 65–78% yield.

Key Reaction:
Quinazolinone+2-ChloroacetamideK2CO3,DMFTarget Compound\text{Quinazolinone} + \text{2-Chloroacetamide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

Functionalization of the Quinoline Moiety

Synthesis of 7-Methoxyquinolin-3-Amine

7-Methoxyquinolin-3-amine is prepared via Skraup synthesis from 3-nitro-7-methoxyquinoline , followed by catalytic hydrogenation (Pd/C, H2) in methanol (89% yield).

Optimization of Critical Steps

Solvent and Catalyst Screening

  • DMF vs. DMSO : DMF provides higher yields (78%) compared to DMSO (62%) due to better solubility of intermediates.

  • Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (yield increase from 60% to 75%).

Temperature Control

  • Alkylation at 80°C improves reaction kinetics without decomposition, whereas temperatures >100°C lead to quinazolinone ring degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.09 (s, 1H, quinoline-H), 7.76 (s, 1H, quinazolinone-H), 3.91 (s, 3H, OCH3), 2.30 (s, 3H, CH3).

  • HRMS : m/z 392.1382 [M+H]+ (calculated: 392.1385).

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methods

StepMethod A YieldMethod B YieldOptimal Approach
Quinazolinone core formation85%68%Urea cyclization
Acetamide coupling78%65%K2CO3 in DMF
Quinoline amine preparation89%75%Skraup synthesis

Challenges and Mitigation Strategies

  • Low Solubility : Use of polar aprotic solvents (e.g., DMF) enhances intermediate solubility.

  • Byproduct Formation : Excess chloroacetyl chloride is avoided by slow addition over 1 hour.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis employs acetic anhydride for acetylation (cost: $0.50/g vs. acetyl chloride: $2.30/g).

  • Green Chemistry : Ethanol/water mixtures replace DMF in later stages to reduce environmental impact .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxychinolin-3-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.

    Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, um neue Substituenten einzuführen.

Gängige Reagenzien und Bedingungen

    Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3) und Wasserstoffperoxid (H2O2).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

    Substitution: Reagenzien wie Halogene (Cl2, Br2), Nucleophile (z. B. Amine, Thiole) und Elektrophile (z. B. Alkylhalogenide) werden unter geeigneten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen neue Substituenten an bestimmten Positionen des Moleküls einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxychinolin-3-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Dazu können gehören:

    Enzyminhibition: Die Verbindung kann die Aktivität spezifischer Enzyme hemmen, die an Krankheitsprozessen beteiligt sind.

    Rezeptorbindung: Die Verbindung kann an bestimmte Rezeptoren auf der Zelloberfläche binden und deren Aktivität modulieren.

    Signaltransduktion: Die Verbindung kann in intrazelluläre Signalwege eingreifen und so die zellulären Reaktionen beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Signal transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs include:

Compound Name Substituents (Quinazolinone Core) Acetamide Substituent Molecular Weight Melting Point (°C) Biological Activity Reference ID
Target Compound 6-Fluoro, 2-methyl 7-Methoxyquinolin-3-yl Not Provided Not Provided Not Reported
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-Chloro, 2-methyl Phenyl ~328.76 Not Provided Potent InhA inhibitor (TB)
(E)-N-(4-Methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 11n) 2-Styryl (3-methoxy) 4-Methoxyphenyl 441.47 280–282 Anticancer (Mechanism Unclear)
N-(tert-butyl)-2-(5,6,7-trihydroxy-4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (C3) 2-Phenyl, 5,6,7-trihydroxy tert-Butyl 315.10 Not Provided Antioxidant
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 2-(4-Methylphenyl) 4-Methoxyphenoxy 415.44 Not Provided Not Reported
Key Observations:

Substituent Effects on Physicochemical Properties: The 6-fluoro group in the target compound may enhance metabolic stability compared to 6-chloro analogs (e.g., ), as fluorine’s electronegativity and small size improve bioavailability .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for analogs in , where 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates react with substituted amines under reflux with a base (e.g., K₂CO₃) .

Biological Activity Trends: Chloro-substituted analogs (e.g., ) exhibit strong enzyme inhibition, suggesting halogenation at position 6 enhances target binding. The target’s fluoro substitution may offer similar efficacy with improved pharmacokinetics . Methoxy groups on the acetamide side chain (e.g., Compound 11n) correlate with moderate anticancer activity, but the target’s quinoline moiety could enhance DNA intercalation or kinase inhibition .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Quinazolinone derivatives with methoxy or styryl substituents (e.g., Compound 11n: 280–282°C) exhibit higher melting points than non-polar analogs, suggesting stronger intermolecular forces. The target’s melting point is unreported but expected to align with these trends .
  • Spectroscopic Data: 1H NMR: The target’s 6-fluoro and 7-methoxy groups would produce distinct deshielded protons (e.g., quinoline H-2 and H-8) and methoxy singlet (~δ 3.8–4.0 ppm), similar to analogs in and . EI-MS: Molecular ions (M⁺) for analogs range from 315–493 m/z, depending on substituents. The target’s molecular weight is estimated at ~425–450 Da based on structural similarity .

Biologische Aktivität

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The focus of this article is to summarize the biological activity of this specific compound based on available research findings.

The molecular formula of this compound is C19H16F N4O2, with a molecular weight of approximately 350.35 g/mol. The compound features a fluorine atom and a methoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H16F N4O2
Molecular Weight350.35 g/mol
LogP2.8754
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area57.316

Antioxidant Activity

Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. In assays conducted using the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) method, significant antioxidant activity was observed at concentrations around 100 µM.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, soybean lipoxygenase (LOX), an enzyme linked to inflammatory responses, was tested for inhibition by various quinazoline derivatives. The IC50 values for related compounds ranged from 27 µM to 55 µM, indicating moderate inhibitory activity. While specific data for the target compound is limited, its structural similarity suggests potential enzyme inhibition capabilities.

Case Studies

  • Anti-lipid Peroxidation Activity : A study reported that related quinazoline compounds demonstrated high anti-lipid peroxidation activity (up to 98% inhibition at certain concentrations). This suggests that the target compound may exhibit similar protective effects against oxidative stress.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that quinazoline derivatives can induce apoptosis and inhibit cell proliferation. Although specific studies on this compound are scarce, the trend in similar compounds indicates potential anti-cancer properties.

Q & A

Q. What are the standard synthetic protocols and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with coupling chloroacetylated intermediates with heterocyclic precursors under basic conditions (e.g., potassium carbonate in DMF) . Characterization employs nuclear magnetic resonance (NMR, ¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structural integrity and purity. For example, ¹H NMR can resolve signals for aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (δ 1.2–4.0 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹) .

Q. How can researchers determine the compound’s solubility and thermal stability?

Solubility is assessed via shake-flask methods in solvents like DMSO, water, or ethanol, followed by HPLC quantification. Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points and melting behavior .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

Structure-activity relationship (SAR) studies guide modifications:

  • Quinazolinone core : Fluorine at C6 improves metabolic stability; methyl at C2 modulates steric effects .
  • Acetamide linker : Substituting N-(7-methoxyquinolin-3-yl) with bulkier groups (e.g., trifluoromethyl) may enhance target binding .
  • Methoxy group : Replacing with electron-withdrawing groups (e.g., nitro) alters pharmacokinetics . Computational docking (e.g., AutoDock) predicts binding affinities to targets like EGFR or PARP .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:

  • Dose-response validation : Reproduce studies across multiple cell lines .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Pharmacokinetic analysis : Measure plasma stability and metabolite formation to rule out false positives .

Q. How can researchers elucidate the compound’s mechanism of action?

Advanced approaches include:

  • Target identification : Chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways .
  • In vivo models : Xenograft studies in rodents to correlate target modulation with efficacy .

Q. What strategies optimize synthetic yield and purity for scale-up?

Key considerations:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
  • Purification : Gradient flash chromatography (e.g., 0–8% MeOH in CH₂Cl₂) or recrystallization (ethyl acetate/hexane) .
  • Reaction monitoring : Real-time TLC or HPLC-MS to track intermediates and minimize byproducts .

Methodological Considerations

Q. How are computational tools applied to predict biological targets?

  • Molecular docking : Tools like Schrödinger Suite or SwissDock predict binding poses to proteins (e.g., quinazoline-binding kinases) .
  • QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with activity .

Q. What analytical methods validate compound stability under physiological conditions?

  • Simulated gastric fluid assay : Incubate compound in pH 2.0 buffer (37°C, 1–24 hrs) and quantify degradation via LC-MS .
  • Plasma stability : Incubate with human plasma and analyze parent compound depletion over time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.